molecular formula C12H13N3O2 B13244376 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine

Cat. No.: B13244376
M. Wt: 231.25 g/mol
InChI Key: DACBOSOPMUBTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine is a synthetic derivative of interest in medicinal chemistry, featuring both the 1,3-benzodioxole moiety and the imidazole nucleus . These pharmacophores are well-established in the development of antifungal agents. Imidazole-based compounds are known to function by competitively inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, thereby impairing fungal growth and viability . The 1,3-benzodioxole group is also frequently found in a wide array of biologically active compounds, suggesting broader potential for this hybrid molecule in various biochemical research contexts . This reagent serves as a valuable chemical scaffold for researchers investigating novel therapeutic candidates, particularly in the realm of antifungal drug discovery where resistance to existing treatments is a significant concern . It can be utilized in in vitro susceptibility assays, molecular docking studies to predict binding interactions with target enzymes, and as a key intermediate in the synthesis of more complex derivatives for structure-activity relationship (SAR) analysis .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethanamine

InChI

InChI=1S/C12H13N3O2/c1-7(13)12-14-5-9(15-12)8-2-3-10-11(4-8)17-6-16-10/h2-5,7H,6,13H2,1H3,(H,14,15)

InChI Key

DACBOSOPMUBTSC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The benzodioxole and imidazole rings are then coupled using a suitable linker, such as an ethylamine group, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to aromatic residues in the active site of enzymes, while the imidazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Imidazole Substituents

Substituent Variations on the Imidazole Ring
  • 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)ethan-1-amine (): Replaces the benzodioxol group with a fluorine atom on a benzoimidazole ring. Yield: 86% (LiAlH4 reduction method) .
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine ():

    • Substitutes the benzodioxol group with a 4-fluorophenyl ring.
    • The single phenyl ring lacks the electron-rich oxygen atoms of benzodioxol, altering electronic properties and solubility.
    • Molecular Weight : 179.18 g/mol (lower than the target compound’s estimated ~285 g/mol) .
Core Structure Modifications
  • N-[2-(1H-Imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine ():
    • Replaces the imidazole core with a benzimidazole ring, linked via an ethylamine chain.
    • The benzimidazole core increases planarity and may enhance DNA intercalation properties, diverging from the target compound’s applications .

Analogues with Benzodioxol or Related Groups

  • 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide ():

    • Shares the benzodioxol group but includes a pyridinyl substituent and a terminal benzamide.
    • The pyridinyl group introduces basicity, while the benzamide may improve solubility.
    • Application : Investigated as a kinase inhibitor due to the pyridinyl-benzamide pharmacophore .
  • 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (): Substitutes benzodioxol with benzoxadiazole, a bioisostere with similar electronic properties but higher polarity.

Side Chain Modifications

  • 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride ():
    • Replaces the ethanamine side chain with a branched 2-methylpropan-1-amine.
    • Impact : Increased steric hindrance may reduce receptor binding efficiency but improve pharmacokinetic properties (e.g., half-life) .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) PSA (Ų) Key Substituents Notable Properties/Applications Reference
Target Compound ~285 ~50 2H-1,3-Benzodioxol, ethanamine Antifungal precursor (hypothesized)
4,5-Diphenyl-1H-imidazol-2-amine 235.29 65.3 Phenyl groups High PSA, potential CNS activity
5-(4-Fluorophenyl)-1H-imidazol-2-amine 179.18 58.4 4-Fluorophenyl Enhanced metabolic stability
2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)ethan-1-amine 233.25 41.3 Fluorine, benzoimidazole Synthetic yield: 86%

Biological Activity

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine, also referred to as a benzodioxole-imidazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which combines a benzodioxole moiety with an imidazole ring, suggesting diverse interactions with biological targets.

The chemical formula for this compound is C14H16N4O3C_{14}H_{16}N_{4}O_{3} with a molecular weight of approximately 284.30 g/mol. Its structure allows for various conformations that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine exhibit several biological activities, including:

  • Antimicrobial Activity : Some studies suggest that imidazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antimicrobial agents.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The benzodioxole structure is known to modulate inflammatory pathways, potentially reducing inflammation in various models.

Anticancer Activity

A study focusing on imidazole derivatives highlighted their ability to induce apoptosis in cancer cells. For instance, derivatives with similar structures showed IC50 values in the low micromolar range against several cancer types.

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer3.5Induces apoptosis via caspase activation
Compound BLung Cancer5.0Inhibits cell cycle progression
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amineTBDTBDTBD

Antimicrobial Activity

Research has shown that imidazole derivatives possess significant antimicrobial properties. A comparative study found that compounds with similar scaffolds exhibited minimum inhibitory concentrations (MICs) against various pathogens:

PathogenMIC (µg/mL) for Similar Compounds
E. coli15
S. aureus10
C. albicans20

Anti-inflammatory Effects

The anti-inflammatory potential of benzodioxole derivatives has been documented in several studies. These compounds often inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effects of a related imidazole compound on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability (70% at 10 µM) with increased markers of apoptosis.
  • Case Study on Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of benzodioxole derivatives in a murine model of arthritis. Administration resulted in decreased swelling and reduced levels of inflammatory cytokines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.